molecular formula C26H27NO6 B11013586 N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine

N-{2-[(4-methyl-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-3-yl)oxy]propanoyl}-L-phenylalanine

Cat. No.: B11013586
M. Wt: 449.5 g/mol
InChI Key: QVTYWGMYZTWEPJ-MRNPHLECSA-N
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Description

2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID is a complex organic compound with a unique structure that includes a chromen ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID typically involves multiple steps. One common route includes the following steps:

    Formation of the Chromen Ring: The chromen ring system can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

    Attachment of the Propanamido Group: The propanamido group is introduced through an amidation reaction, where an amine reacts with a carboxylic acid derivative.

    Final Coupling: The final step involves coupling the chromen ring system with the propanamido group and the phenylpropanoic acid moiety under specific conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert ketone groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID involves its interaction with specific molecular targets. The chromen ring system may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-({3-methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-1-yl}oxy)acetic acid
  • 2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetic acid

Uniqueness

2-[2-({4-METHYL-6-OXO-6H,7H,8H,9H,10H-CYCLOHEXA[C]CHROMEN-3-YL}OXY)PROPANAMIDO]-3-PHENYLPROPANOIC ACID is unique due to its specific structural features, such as the presence of the chromen ring system and the propanamido group. These features contribute to its distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C26H27NO6

Molecular Weight

449.5 g/mol

IUPAC Name

(2S)-2-[2-[(4-methyl-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-3-yl)oxy]propanoylamino]-3-phenylpropanoic acid

InChI

InChI=1S/C26H27NO6/c1-15-22(13-12-19-18-10-6-7-11-20(18)26(31)33-23(15)19)32-16(2)24(28)27-21(25(29)30)14-17-8-4-3-5-9-17/h3-5,8-9,12-13,16,21H,6-7,10-11,14H2,1-2H3,(H,27,28)(H,29,30)/t16?,21-/m0/s1

InChI Key

QVTYWGMYZTWEPJ-MRNPHLECSA-N

Isomeric SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)O

Canonical SMILES

CC1=C(C=CC2=C1OC(=O)C3=C2CCCC3)OC(C)C(=O)NC(CC4=CC=CC=C4)C(=O)O

Origin of Product

United States

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